molecular formula C12H18N2S B083852 Urea, 1-neopentyl-3-phenyl-2-thio- CAS No. 15093-39-7

Urea, 1-neopentyl-3-phenyl-2-thio-

Cat. No.: B083852
CAS No.: 15093-39-7
M. Wt: 222.35 g/mol
InChI Key: RZMMJUHZNOIBNV-UHFFFAOYSA-N
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Description

Urea, 1-neopentyl-3-phenyl-2-thio- is a thiourea derivative characterized by a sulfur atom replacing the oxygen at the 2-position of the urea backbone. The substituents include a neopentyl group (2,2-dimethylpropyl) at the 1-position and a phenyl group at the 3-position. This structural configuration imparts unique physicochemical and biological properties, distinguishing it from conventional ureas and other thioureas.

Properties

CAS No.

15093-39-7

Molecular Formula

C12H18N2S

Molecular Weight

222.35 g/mol

IUPAC Name

1-(2,2-dimethylpropyl)-3-phenylthiourea

InChI

InChI=1S/C12H18N2S/c1-12(2,3)9-13-11(15)14-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H2,13,14,15)

InChI Key

RZMMJUHZNOIBNV-UHFFFAOYSA-N

SMILES

CC(C)(C)CNC(=S)NC1=CC=CC=C1

Isomeric SMILES

CC(C)(C)CN=C(NC1=CC=CC=C1)S

Canonical SMILES

CC(C)(C)CNC(=S)NC1=CC=CC=C1

Other CAS No.

15093-39-7

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs: Substituent Effects

Thiourea derivatives vary significantly in biological activity based on substituent groups. Below is a comparative analysis of structurally related compounds:

Compound Name Substituents (Positions) Key Features References
Urea, 1-neopentyl-3-phenyl-2-thio- 1: Neopentyl; 3: Phenyl Bulky neopentyl group enhances steric hindrance; phenyl enables π-π interactions. Inferred
1-Naphthylthiourea (ANTU) 1: 1-Naphthyl Rodenticide; inhibits cytochrome c oxidase via hydrophobic interactions
N-Phenylthiourea (PTU) 1: Phenyl Thyroperoxidase inhibitor; used in thyroid disorder studies
Fluometuron N,N-Dimethyl; 3: Trifluoromethylphenyl Herbicide; inhibits photosynthesis by disrupting plastoquinone
1-Aroyl-3-[3-chloro-2-methylphenyl] Thiourea Aroyl and chloro-methylphenyl Urease inhibitor; demonstrates radical scavenging activity

Key Observations :

  • Neopentyl vs. Alkyl/Aryl Groups : The neopentyl group in the target compound likely increases metabolic stability compared to linear alkyl chains (e.g., ethyl or methyl) due to steric protection. This contrasts with ANTU’s naphthyl group, which prioritizes lipophilicity for membrane penetration .
  • Phenyl vs. Heterocyclic Groups : The phenyl group in the target compound may favor interactions with aromatic residues in enzyme active sites, similar to PTU’s mechanism . However, heterocyclic substituents (e.g., quinazolinyl in ) often enhance binding specificity in enzyme inhibitors .

Functional Insights :

  • The target compound’s combination of a bulky neopentyl group and phenyl ring may reduce bioavailability compared to smaller analogs like PTU but could improve target selectivity in enzyme inhibition .

Property Comparison :

Property Urea, 1-neopentyl-3-phenyl-2-thio- PTU ANTU Fluometuron
Solubility Low (hydrophobic substituents) Moderate Low High
Stability High (steric protection) Moderate Low High
Bioactivity Unknown (theorized enzyme inhibition) Thyroid inhibition Rodenticide Herbicide

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